6-(Propan-2-yl)pyridine-2-carbothioamide
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Description
6-(Propan-2-yl)pyridine-2-carbothioamide , also known as 2-pyridinethioamide , is a chemical compound with the following properties:
- CAS Number : 1256809-08-1
- Molecular Formula : C~9~H~12~N~2~S
- Molecular Weight : 180.27 g/mol
- MDL Number : MFCD18259395
Synthesis Analysis
The synthetic methods for 6-(Propan-2-yl)pyridine-2-carbothioamide are documented in scientific literature. Researchers have explored various routes to prepare this compound, including condensation reactions, cyclizations, and thioamide formation. However, specific details on the synthesis may vary depending on the study.
Molecular Structure Analysis
The molecular structure of 6-(Propan-2-yl)pyridine-2-carbothioamide consists of a pyridine ring (C~5~H~4~N) attached to a thioamide group (C~2~H~3~NS). The pyridine nitrogen and the thioamide sulfur play crucial roles in its chemical behavior.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as nucleophilic substitutions, oxidation, and coordination reactions. Its reactivity depends on the functional groups present. Researchers have investigated its behavior in different solvents and under varying conditions.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified in available data.
- Solubility : Solubility in various solvents (e.g., water, organic solvents) needs further investigation.
- Melting Point : Not provided in the available information.
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 6-(Propan-2-yl)pyridine-2-carbothioamide should follow standard laboratory safety protocols. Specific hazards, toxicity, and environmental impact data require thorough assessment.
Future Directions
Future research should focus on:
- Biological Activity : Investigating potential applications (e.g., medicinal, agricultural) based on its structure.
- Synthetic Modifications : Developing derivatives with improved properties.
- Mechanistic Studies : Understanding its interactions with biological systems.
Please note that this analysis is based on available data, and further research may reveal additional insights. For more detailed information, consult relevant scientific literature1234.
properties
IUPAC Name |
6-propan-2-ylpyridine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNLPLYSKCEGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propan-2-yl)pyridine-2-carbothioamide |
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